An In-depth Technical Guide to N-(4-Aminophenyl)acetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(4-Aminophenyl)acetamide: Chemical Properties and Structure
N-(4-Aminophenyl)acetamide is a significant organic compound, serving as a crucial intermediate in the synthesis of various commercial products.[1][2] It is particularly vital in the pharmaceutical industry as a precursor to analgesics and antipyretics, most notably paracetamol (acetaminophen), and in the manufacturing of azo dyes and pigments.[1][3][4][5] This guide provides a detailed overview of its chemical and structural properties for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
N-(4-Aminophenyl)acetamide is an amino derivative of acetanilide, featuring an acetamide group and an amino group in a para position on a benzene ring.[2][3]
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Synonyms: 4-Aminoacetanilide, p-Aminoacetanilide, 4-Acetamidoaniline, N-Acetyl-p-phenylenediamine[7][8][9][10][11]
Caption: 2D structure of N-(4-Aminophenyl)acetamide.
Core Chemical Properties
The physicochemical properties of N-(4-Aminophenyl)acetamide are summarized in the table below. These characteristics are essential for its handling, purification, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Weight | 150.18 g/mol | [3][9][11][12] |
| Appearance | White to off-white or pink to brown crystalline powder/solid. | [1][3][6][13] |
| Melting Point | 159 - 167 °C | [3][6][11][12][13][14] |
| Boiling Point | 267 °C | [3][10][13] |
| Density | ~1.14 - 1.19 g/cm³ | [3][13] |
| Flash Point | 150 - 195 °C | [12][13] |
| Water Solubility | 0.1 - 1 g/100 mL at 25 °C (Slightly soluble) | [1][3][10][13] |
| pKa (Predicted) | 14.75 ± 0.70 | [15][16] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of N-(4-Aminophenyl)acetamide.
A prevalent and reliable method for synthesizing N-(4-Aminophenyl)acetamide is the chemical reduction of p-nitroacetanilide.[4][17] Iron powder in an acidic medium is a classic and effective reducing agent for this transformation.[17][18]
Methodology:
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Setup: A reaction vessel is charged with iron filings (125 g), water (500 mL), and 40% acetic acid (8 mL). The mixture is heated to boiling with vigorous agitation.[18]
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Addition of Reactant: Moist p-nitroacetanilide (180 g) is added to the boiling mixture in small portions to control the exothermic reaction.[18]
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Reaction: Boiling is maintained for approximately 10 minutes after the final addition. The reaction is complete when a spot of the solution on filter paper appears colorless.[18]
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Workup: The mixture is cooled to 70°C. Sodium carbonate is carefully added until the solution is alkaline. This step is temperature-sensitive; adding it at boiling or in excess can cause hydrolysis of the product.[18]
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Purification: A minimal amount of ammonium sulfide is added to precipitate any remaining iron salts. The hot mixture is then filtered to remove the iron sludge.[18]
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Isolation: The filtrate is concentrated by evaporation to a volume of about 400 mL. Upon cooling, N-(4-Aminophenyl)acetamide crystallizes as long needles. The product is collected by filtration.[18]
A "green" synthesis alternative involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH₄Cl) in water.[3] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method.[3]
Caption: General workflow for the synthesis of N-(4-Aminophenyl)acetamide.
The identity and purity of synthesized N-(4-Aminophenyl)acetamide can be confirmed through several analytical techniques.
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Titration: Purity can be quantitatively determined by titration with perchloric acid (HClO₄).[6][12]
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Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Characteristic absorption bands for the amide N-H stretch are observed in the range of 3280-3369 cm⁻¹.[4][6]
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UV-Visible Spectroscopy: In solution, the compound exhibits characteristic UV absorption maxima at approximately 206 nm and 246 nm.[4]
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Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight. Electron ionization typically shows a molecular ion peak (M+H)⁺ at m/z 151.1 and a significant fragment from the loss of the acetyl group at m/z 109.1.[4]
Applications and Biological Relevance
While N-(4-Aminophenyl)acetamide itself does not have major direct therapeutic applications, its role as a synthetic intermediate is critical.
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Pharmaceuticals: It is a key building block in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] It is also a starting material for synthesizing other biologically active molecules, such as certain beta-lactams and benzothiazole derivatives which have shown anti-inflammatory properties.[2][3]
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Dye Industry: The compound is used to produce various dyes, including dispersed and acid-resistant dyes.[2][9][10][17]
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Metabolism: It has been identified as a human and bacterial xenobiotic metabolite, indicating its formation during the breakdown of other chemical compounds in biological systems.[8]
References
- 1. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. scispace.com [scispace.com]
- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoacetanilide, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. 4'-Aminoacetanilide, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4'-Aminoacetanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Aminoacetanilide | Cas No. 122-80-5 | N-(4-Aminophenyl)acetamide | N-Acetyl-p-phenylenediamine | p-aminoacetanilide [sarex.com]
- 10. CAS # 122-80-5, 4'-Aminoacetanilide, 4-Acetamidoaniline, N-(4-Aminophenyl)acetamide, N-Acetyl-p-phenylenediamine - chemBlink [chemblink.com]
- 11. 4′-Aminoacetanilid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 122-80-5 CAS | 4-AMINOACETANILIDE | Amines & Amine Salts | Article No. 01012 [lobachemie.com]
- 13. echemi.com [echemi.com]
- 14. N-(4-aminophenyl)acetamide [stenutz.eu]
- 15. 4'-Aminoacetanilide CAS#: 122-80-5 [amp.chemicalbook.com]
- 16. 4'-Aminoacetanilide CAS#: 122-80-5 [m.chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. prepchem.com [prepchem.com]
